Acitretin

Catalog No.
S517075
CAS No.
55079-83-9
M.F
C21H26O3
M. Wt
326.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acitretin

CAS Number

55079-83-9

Product Name

Acitretin

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N

SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Solubility

0.0729 mg/L
In water, 6.61X10-3 mg/L at 25 °C (est)
Practically insoluble in water (<0.1 mg/100 mg)
Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane
4.78e-04 g/L

Synonyms

13-cis-Acitretin, Acitretin, Acitretin, (Z,E,E,E)-Isomer, Etretin, Isoacitretin, Isoetretin, Neotigason, Ro 10-1670, Ro 101670, Ro 13-7652, Ro 137652, Ro-10-1670, Ro-13-7652, Ro101670, Ro137652, Soriatane

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC

Description

The exact mass of the compound Acitretin is 326.18819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0729 mg/lin water, 6.61x10-3 mg/l at 25 °c (est)practically insoluble in water (<0.1 mg/100 mg)sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane4.78e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids. It belongs to the ontological category of retinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Acitretin in Psoriasis Research

Acitretin is a retinoid medication, meaning it's derived from vitamin A, and is one of the primary lines of treatment for severe psoriasis []. Research has explored its effectiveness as a monotherapy (single drug treatment) and combination therapy with other medications or phototherapy []. Here's a breakdown of its mechanisms and how it benefits psoriasis treatment:

  • Modulating Keratinocyte Proliferation

    Acitretin targets keratinocytes, the main cell type in the epidermis (outer layer of skin). Psoriasis is characterized by an overproduction of keratinocytes, leading to thickened, scaly plaques. Studies have shown Acitretin helps normalize this process [].

  • Reducing Inflammation

    Psoriasis also involves an inflammatory response. Research suggests Acitretin downregulates the expression of inflammatory molecules and reduces the infiltration of immune cells into the skin, contributing to its therapeutic effect [].

Acitretin in Other Dermatological Research

Beyond psoriasis, researchers are investigating the potential of Acitretin for other skin conditions:

  • Keratinization Disorders

    Similar to psoriasis, some rare genetic skin disorders involve abnormal keratinization. Studies suggest Acitretin might be beneficial in treating conditions like keratoderma (thickened skin) and ichthyosis (fish-scale-like skin) [].

  • Lichen Planus

    This autoimmune skin condition causes itchy, blistering eruptions. Research indicates Acitretin may be helpful in managing lichen planus, particularly in cases not responding well to topical steroids [].

Important Note

It's crucial to remember that most of these applications are considered "off-label" uses, meaning they haven't received formal FDA approval for these specific conditions. However, ongoing research is exploring the potential benefits and safety profiles of Acitretin in these areas.

Future Directions in Acitretin Research

Research on Acitretin continues to explore its potential benefits and refine its use:

  • Combination Therapies

    Studies are ongoing to determine the most effective combinations of Acitretin with other medications or phototherapy for various skin conditions [].

  • Understanding Mechanisms

    Further research aims to gain a deeper understanding of how Acitretin exerts its effects at the cellular and molecular level, potentially leading to the development of more targeted therapies [].

  • Minimizing Side Effects

    Acitretin can cause side effects like dry skin and birth defects. Research is looking for ways to mitigate these effects while maintaining its therapeutic benefits [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Green-yellow crystalline powder
Crystals from hexane

XLogP3

6.1

Exact Mass

326.18819

LogP

6.4
6.4 (LogP)
log Kow = 6.40
5.7

Appearance

Yellow solid powder

Melting Point

228-230 °C
229.0 °C
228-230°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LCH760E9T7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Acitretin is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of severe psoriasis in adults.
FDA Label

Livertox Summary

Acitretin is a vitamin A derivative currently used in the treatment of psoriasis. Acitretin, like many retinoids, can lead to increase in serum aminotransferase levels and has been implicated in cases of acute liver injury which can be severe and even fatal.

Drug Classes

Dermatologic Agents

Therapeutic Uses

Keratolytic Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Acitretin is included in the database.
Acitretin Capsules, USP are indicated for the treatment of severe psoriasis in adults. Because of significant adverse effects associated with its use, Acitretin Capsules, USP should be prescribed only by those knowledgeable in the systemic use of retinoids. In females of reproductive potential, Acitretin Capsules, USP should be reserved for non-pregnant patients who are unresponsive to other therapies or whose clinical condition contraindicates the use of other treatments /Included in US product labeling/
Acitretin has been used in a limited number of patients for the management of discoid lupus erythematosus; efficacy was similar to that of hydroxychloroquine, but adverse effects were more severe and frequent with acitretin. Further study is needed to establish the role of acitretin in treating this condition. /NOT included in US product labeling/
Psoriasis is a chronic inflammatory disease of the skin which can occur at any age-group. Psoriasis in childhood is not uncommon and has genetic susceptibility but usually, an environmental trigger such as infection is thought to initiate the disease process. Pediatric psoriasis has profound effects on both physical and psychosocial health of the patient. Treatment of mild psoriasis can be done with topical therapies but those which do not respond to topical therapies can be treated with phototherapy and systemic therapies. The use of systemic therapies in childhood is mainly based on the published data, case series, expert opinion and the experience as there is the lack of controlled trials in the age group. Based on the experience retinoids are probably the second line drugs for the treatment of pediatric psoriasis which do not respond to topical therapies and phototherapy. Using acitretin in a low dose and with proper physical examinations and laboratory investigations will reduce the hazard of potential serious adverse events. This article gives the review of the use of acitretin in pediatric psoriasis.
/EXPL THER/ Palmoplantar keratodermas (PPK) are heterogeneous disorders characterized by abnormal keratinization. Especially, punctate PPK (PPPK), one of the subtypes of hereditary PPK, is a rare punctate keratoderma characterized by tiny "raindrop" keratoses having a tendency to coalesce on the edge of soles, which are exposed to sustained pressure. If typical punctate lesions are confined to the palms and soles and the patient has a family history and late onset, it can be considered as PPPK type I (PPKP1), also called Buschke-Fisher-Brauer disease. The exact etiology of PPPK has not been fully understood. Furthermore, no standardized treatment for PPPK has been established and treatment options are limited. Above all, traditional systemic retinoids have been used in several cases, but dose-related adverse effects are common. Therefore, combination of low-dose systemic retinoids and adjuvant topical therapy can be an alternative treatment option for PPPK. Herein, we report a case of PPKP1 treated with combination of low-dose oral acitretin (10 mg/day) and topical salicylic acid and steroid. Despite low capacity, low-dose acitretin showed excellent regression of the lesions by combined use of topical ointments. The supplementary topical therapy may be useful in reducing the dose of systemic retinoids and preventing potential toxicity.
/EXPL THER/ Keratoacanthoma centrifugum marginatum (KCM) is a rare variant of keratoacanthoma (KA), characterized by a progressively expanding tumor with a lack of spontaneous remission and significant scarring. KCM has been reported previously in less than 50 cases worldwide. We present the case of a large solitary KCM on the right shin of a 71-year-old woman. This was treated successfully with oral acitretin for 16 months with sustained remission at 24 months. Our case provides further supporting evidence for acitretin as a useful treatment for KCM to induce remission, prevent extensive surgery and minimise destructive scarring.
VET: Acitretin may be useful in dogs for a variety of dermatologic conditions, including follicular dysplasias (eg, color dilution alopecia), schnauzer comedo syndrome, lamellar ichthyosis, solar-induced precancerous lesions in Dalmatians of bull Terriers, actinic keratoses, squamous cell carcinomas, epitheliotropic lymphomas, and intracutaneous cornifying epitheliomas (mutiple keratoacanthomas). While the drug has provided effective treatment of idiopathic seborrhea (particularly in cocker spaniels), it is not effective in treating the ceruminous otitis that may also be present. Results have been disappointing in treating idiopathic seborrheas seen in basset hounds and West Highland terriers.
VET: Acitretin's usage in cats is very limited, but it may have some usefulness in treating paraneoplastic actinic keratosis, solar-induced squamous cell carcinoma, sebaceous adenitis, feline acne, and Bowen's Disease.

Pharmacology

Acitretin is a retinoid. Retinoids have a structure similar to vitamin A and are involved in the normal growth of skin cells. Acitretin works by inhibiting the excessive cell growth and keratinisation (process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis. It therefore reduces the thickening of the skin, plaque formation and scaling.
Acitretin is an orally-active metabolite of the synthetic aromatic retinoic acid agent etretinate with potential antineoplastic, chemopreventive, anti-psoratic, and embryotoxic properties. Acitretin activates nuclear retinoic acid receptors (RAR), resulting in induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration by inflammatory cells. This agent may also inhibit tumor angiogenesis. (NCI04)

MeSH Pharmacological Classification

Keratolytic Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05B - Antipsoriatics for systemic use
D05BB - Retinoids for treatment of psoriasis
D05BB02 - Acitretin

Mechanism of Action

The mechanism of action of acitretin is unknown, however it is believed to work by targeting specific receptors (retinoid receptors such as RXR and RAR) in the skin which help normalize the growth cycle of skin cells.

KEGG Target based Classification of Drugs

Nuclear receptors
Hepatocyte nuclear factor 4 like receptors
Retinoid X receptor (RXR)
NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

4.01X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

55079-83-9

Wikipedia

Acitretin

FDA Medication Guides

Soriatane
Acitretin
CAPSULE;ORAL
STIEFEL LABS INC
09/27/2017

Drug Warnings

/BOXED WARNING/ CONTRAINDICATIONS AND WARNINGS: Pregnancy. Acitretin must not be used by females who are pregnant, or who intend to become pregnant during therapy or at any time for at least 3 years following discontinuation of therapy. Acitretin also must not be used by females who may not use reliable contraception while undergoing treatment and for at least 3 years following discontinuation of treatment. Acitretin is a metabolite of etretinate (TEGISON), and major human fetal abnormalities have been reported with the administration of acitretin and etretinate. Potentially, any fetus exposed can be affected. Clinical evidence has shown that concurrent ingestion of acitretin and ethanol has been associated with the formation of etretinate, which has a significantly longer elimination half-life than acitretin. Because the longer elimination half-life of etretinate would increase the duration of teratogenic potential for female patients, ethanol must not be ingested by female patients of childbearing potential either during treatment with acitretin or for 2 months after cessation of therapy. This allows for elimination of acitretin, thus removing the substrate for transesterification to etretinate. The mechanism of the metabolic process for conversion of acitretin to etretinate has not been fully defined. It is not known whether substances other than ethanol are associated with transesterification. Acitretin has been shown to be embryotoxic and/or teratogenic in rabbits, mice, and rats at oral doses of 0.6, 3, and 15 mg per kg, respectively. These doses are approximately 0.2, 0.3, and 3 times the maximum recommended therapeutic dose, respectively, based on a mg-per-m 2 comparison. Major human fetal abnormalities associated with acitretin and/or etretinate administration have been reported including meningomyelocele; meningoencephalocele; multiple synostoses; facial dysmorphia; syndactyly; absence of terminal phalanges; malformations of hip, ankle, and forearm; low-set ears; high palate; decreased cranial volume; cardiovascular malformation; and alterations of the skull and cervical vertebrae. Acitretin should be prescribed only by those who have special competence in the diagnosis and treatment of severe psoriasis, are experienced in the use of systemic retinoids, and understand the risk of teratogenicity. Because of the teratogenicity of acitretin, a program called P.P.E.T., Pregnancy Prevention is Essential with Treatment, has been developed to educate women of childbearing potential and their healthcare providers about the serious risks associated with acitretin and to help prevent pregnancies from occurring with the use of this drug and for 3 years after its discontinuation.
/BOXED WARNING/ Hepatotoxicity: Of the 525 subjects treated in US clinical trials, 2 had clinical jaundice with elevated serum bilirubin and transaminases considered related to treatment with acitretin. Liver function test results in these subjects returned to normal after acitretin was discontinued. Two of the 1,289 subjects treated in European clinical trials developed biopsy-confirmed toxic hepatitis. A second biopsy in one of these subjects revealed nodule formation suggestive of cirrhosis. One subject in a Canadian clinical trial of 63 subjects developed a 3-fold increase of transaminases. A liver biopsy of this subject showed mild lobular disarray, multifocal hepatocyte loss, and mild triaditis of the portal tracts compatible with acute reversible hepatic injury. The subject's transaminase levels returned to normal 2 months after acitretin was discontinued. The potential of therapy with acitretin to induce hepatotoxicity was prospectively evaluated using liver biopsies in an open-label trial of 128 subjects. Pretreatment and posttreatment biopsies were available for 87 subjects. A comparison of liver biopsy findings before and after therapy revealed 49 (58%) subjects showed no change, 21 (25%) improved, and 14 (17%) subjects had a worsening of their liver biopsy status. For 6 subjects, the classification changed from class 0 (no pathology) to class I (normal fatty infiltration; nuclear variability and portal inflammation; both mild); for 7 subjects, the change was from class I to class II (fatty infiltration, nuclear variability, portal inflammation, and focal necrosis; all moderate to severe); and for 1 subject, the change was from class II to class IIIb (fibrosis, moderate to severe). No correlation could be found between liver function test result abnormalities and the change in liver biopsy status, and no cumulative dose relationship was found. Elevations of AST (SGOT), ALT (SGPT), GGT (GGTP), or LDH have occurred in approximately 1 in 3 subjects treated with acitretin. Of the 525 subjects treated in clinical trials in the US, treatment was discontinued in 20 (3.8%) due to elevated liver function test results. If hepatotoxicity is suspected during treatment with acitretin, the drug should be discontinued and the etiology further investigated. Ten of 652 subjects treated in US clinical trials of etretinate, of which acitretin is the active metabolite, had clinical or histologic hepatitis considered to be possibly or probably related to etretinate treatment. There have been reports of hepatitis-related deaths worldwide; a few of these subjects had received etretinate for a month or less before presenting with hepatic symptoms or signs.
Acitretin is a known human teratogen, and there is a very high risk of severe birth defects if a patient becomes pregnant while receiving acitretin or upon drug discontinuance (birth defects have been reported 2 years or longer after the last dose of acitretin). Teratogenicity generally is characterized by malformations involving craniofacial, cardiovascular, skeletal, and CNS structures. Use of acitretin is contraindicated during pregnancy. The drug must not be used in female patients who are or may become pregnant during acitretin therapy or within at least 3 years following drug discontinuance or in females who may not use reliable contraception during and for at least 3 years following cessation of therapy. If pregnancy occurs during therapy or at any time for at least 3 years following drug discontinuance, the clinician and patient should discuss the possible effects on the pregnancy.
Acitretin is distributed into milk; women receiving the drug should not breast-feed.
For more Drug Warnings (Complete) data for Acitretin (20 total), please visit the HSDB record page.

Biological Half Life

49 hours (range 33 to 96 hours)
... 10 patients with severe psoriasis were treated with 30 mg acitretin daily for 3 months. ... After discontinuation of therapy, the rate of elimination of both acitretin (half life range 1.0 to 25.4 days) and 13-cis-acitretin (half life range 1.5 to 25.7 days) was found to be related to the observed mean steady-state level of etretinate as evidenced by a longer terminal half life of patients with high levels of etretinate in plasma. ...
The terminal elimination half-life of acitretin following multiple-dose administration is 49 hours (range: 33 to 96 hours), and that of cis-acitretin under the same conditions is 63 hours (range: 28 to 157 hours).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation ... W. Bollag et al., German patent 2414619; eidem, United States of America patent 4105681 (1974, 1978 both to Hoffmann-La Roche).

Clinical Laboratory Methods

HPLC determination in plasma

Storage Conditions

Store at 20 to 25 °C (68 to 77 °F). Protect from light. Avoid exposure to high temperatures and humidity after the bottle is opened.
Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Store under inert gas. Moisture sensitive.

Interactions

Long-term immunosuppression in the organ transplant recipient (OTR) population places these individuals at higher risk of developing skin malignancies. Oral retinoids have become a useful tool for pharmacologic prophylaxis in the OTR population. Immunosuppressants that inhibit mTOR, such as sirolimus, may be used in combination with a systemic retinoid for chemoprophylaxis of cutaneous malignancies. We present the case of a male patient status post second renal transplant who developed an abrupt and unexpected rise in sirolimus levels to supra-therapeutic levels after initiation of prophylactic acitretin for innumerable squamous cell carcinomas (SCC). The sirolimus levels returned to baseline after cessation of acitretin. Systemic drug-drug interactions are an important phenomenon, especially in the solid OTR population. It is postulated that this interaction was mediated by acitretin inhibition of CYP3A4, the primary enzyme responsible for sirolimus metabolism. The Drug Interaction Probability Scale (DIPS) indicates this was a "probable" drug-drug interaction. To date, this interaction has not been reported in the literature. This case accentuates the importance of close monitoring of solid OTRs for adverse medication interactions when multiple medications are taken.
Concomitant administration of alcohol and acitretin resulted in formation of etretinate, a known human teratogen with a longer elimination half-life than acitretin; this interaction may increase the duration of teratogenic effects of acitretin. Concomitant use also may result in hepatotoxicity. Concomitant use of alcohol from any source should be avoided during and for 2 months after acitretin therapy cessation in women of childbearing potential.
Additive adverse effects (e.g., hypervitaminosis A) are possible in patients concomitantly receiving acitretin with vitamin A. Concomitant use is contraindicated.
There is an increased risk of hepatitis in patients concomitantly receiving acitretin and methotrexate. Concomitant use is contraindicated.
For more Interactions (Complete) data for Acitretin (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Almutawa F, Thusaringam T, Watters K, Gayden T, Jabado N, Sasseville D. Pachyonychia Congenita (K16) with Unusual Features and Good Response to Acitretin. Case Rep Dermatol. 2015 Aug 19;7(2):220-6. doi: 10.1159/000438920. eCollection 2015 May-Aug. PubMed PMID: 26464567; PubMed Central PMCID: PMC4592507.
2: Solak B, Kara RO, Kosem M. Palmoplantar lichen planus successfully treated with acitretin. BMJ Case Rep. 2015 Sep 7;2015. pii: bcr2015211115. doi: 10.1136/bcr-2015-211115. PubMed PMID: 26347237.
3: Yanik ME, Erfan G, Albayrak H, Tasolar K, Albayrak S, Gelincik I, Kulac M. Acitretin-induced spiny follicular hyperkeratosis. Cutan Ocul Toxicol. 2015 Sep 4:1-3. [Epub ahead of print] PubMed PMID: 26340416.
4: Yanik ME, Erfan G, Albayrak H, Tasolar K, Albayrak S, Gelincik I, Kulac M. Acitretin-induced spiny follicular hyperkeratosis. Cutan Ocul Toxicol. 2015 Aug 12:1-3. [Epub ahead of print] PubMed PMID: 26264531.
5: Geng S, Liu Y, Wang H, Yan H, Niu X, Toyohara JP, Xiao S. Hypertrophic Lichenoid Eruption in a Child Successfully Treated Using Acitretin and Surgery: A Case Report and Literature Review. Pediatr Dermatol. 2015 Jul 29. doi: 10.1111/pde.12658. [Epub ahead of print] PubMed PMID: 26227743.
6: Rossi AM, Hibler BP, Johnson-Jahangir H. Serum Sirolimus Level Elevation Induced by Acitretin: Report of a Novel Drug-Drug Interaction. J Drugs Dermatol. 2015 Jul;14(7):747-9. PubMed PMID: 26151793.
7: Rob F, Fialová J, Brejchová M, Džambová M, Sečníková Z, Zelenková D, Jiráková A, Hercogová J. Drug fever as an adverse effect of acitretin in complicated psoriasis patient. Dermatol Ther. 2015 Jul 2. doi: 10.1111/dth.12263. [Epub ahead of print] PubMed PMID: 26133643.
8: García-Arpa M, López-Nieto M, Santiago Sánchez-Mateos JL, Sánchez-Caminero MP. Thrombocytopenia Probably Induced by Acitretin. Actas Dermosifiliogr. 2015 Oct;106(8):692-693. doi: 10.1016/j.ad.2015.03.010. Epub 2015 Jun 10. English, Spanish. PubMed PMID: 26071907.
9: Parkins GJ, Brennan KM, Wylie G. Sixth cranial nerve palsy due to acitretin. Clin Exp Dermatol. 2015 May 21. doi: 10.1111/ced.12684. [Epub ahead of print] PubMed PMID: 25997624.
10: Byekova Y, Sami N. Successful response of refractory type I adult-onset pityriasis rubra pilaris with ustekinumab and acitretin combination therapy. J Dermatol. 2015 Aug;42(8):830-1. doi: 10.1111/1346-8138.12927. Epub 2015 May 18. PubMed PMID: 25982628.

Explore Compound Types